IN-1130 falls under the category of kinase inhibitors, specifically targeting the TGF-β signaling pathway. It is classified as an ALK5 inhibitor, which plays a crucial role in modulating cellular processes such as proliferation, differentiation, and apoptosis, particularly in the context of cancer and fibrotic diseases .
The synthesis of IN-1130 involves several key steps that leverage established organic chemistry techniques. The compound is derived from modifications to quinoxalin-6-yl imidazoles, which are known for their efficacy in inhibiting TGF-β signaling.
The detailed synthetic pathway includes the use of microwave-assisted synthesis for efficiency and improved yield .
IN-1130's molecular structure can be characterized by its unique arrangement of atoms that confer its biological activity.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to confirm the structure of IN-1130, providing insights into its functional groups and stereochemistry .
IN-1130 participates in several chemical reactions that are pivotal for its mechanism of action.
The kinetics of these interactions are typically studied using enzyme activity assays and cellular models to evaluate the inhibitory effects quantitatively.
The mechanism by which IN-1130 exerts its biological effects is primarily through inhibition of TGF-β signaling.
The physical and chemical properties of IN-1130 are essential for understanding its behavior in biological systems.
Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) may be employed to assess thermal stability .
IN-1130 has several promising applications in scientific research and potential therapeutic contexts.
IN-1130 (chemical name: 3-((4-(6-methyl-2-pyridinyl)-5-(6-quinoxalinyl)-1H-imidazol-2-yl)methyl)benzamide; CAS 868612-83-3) is a small-molecule inhibitor targeting the transforming growth factor-beta type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5). Its molecular formula is C₂₅H₂₀N₆O, with a molecular weight of 420.50 g/mol [1]. ALK5 belongs to the tyrosine kinase-like (TKL) family and contains a glycine-serine-rich (GS) domain in its juxtamembrane region, which regulates kinase activity. In the inactive state, the GS domain forms a helix-loop-helix motif that obstructs the kinase active site. This conformation is stabilized by FK506-binding protein 12 (FKBP12), which binds to the GS domain and blocks access to the type II receptor [2].
IN-1130 binds to the intracellular kinase domain of ALK5, disrupting ATP-dependent phosphorylation. Structural analyses reveal that the imidazolyl-quinoxalinyl core of IN-1130 inserts into the ATP-binding pocket, forming hydrogen bonds with the hinge region of the kinase domain. The benzamide moiety interacts with hydrophobic residues adjacent to the catalytic site, enhancing binding affinity [1] [5]. This interaction prevents the conformational shift required for GS domain phosphorylation, thereby locking ALK5 in an inactive state.
Table 1: Structural Features of ALK5 Targeted by IN-1130
Domain | Functional Role | IN-1130 Interaction Site |
---|---|---|
GS domain | Regulates kinase activation; FKBP12 binding | Allosteric disruption |
Kinase domain (N-lobe) | ATP binding | Competitive inhibition |
Kinase domain (C-lobe) | Substrate (Smad) recruitment | Steric hindrance |
Activation loop | Catalytic activity | Stabilization of inactive conformation |
IN-1130 acts as a potent ATP-competitive inhibitor, with an IC₅₀ of 5.3 nM against the purified kinase domain of ALK5 in Smad3 phosphorylation assays [5]. Kinase profiling studies demonstrate >100-fold selectivity for ALK5 over 27 serine/threonine and tyrosine kinases, including p38α MAPK [5]. The binding kinetics follow a slow dissociation model, characterized by prolonged occupancy of the ATP-binding site. This is attributed to:
Molecular dynamics simulations indicate that IN-1130 binding reduces the kinase domain's structural fluctuations, particularly in the P-loop (residues 184–190) and αC-helix (residues 223–235), suppressing the transition to an active conformation [3].
By inhibiting ALK5 kinase activity, IN-1130 disrupts downstream Smad-dependent signaling. ALK5 phosphorylates the C-terminal Ser-X-Ser motif of receptor-regulated Smads (R-Smads: Smad2/3), enabling their dimerization with Smad4 and nuclear translocation [4]. In unilateral ureteral obstruction (UUO) rat models, IN-1130 (10–20 mg/kg/day) reduced phosphorylated Smad2 (pSmad2) levels by >70% compared to untreated controls [5]. This suppression correlated with:
IN-1130 also impedes Smad-independent pathways indirectly. By blocking ALK5-mediated TGF-β signaling, it attenuates:
Table 2: Fibrotic Markers Modulated by IN-1130 via Smad Pathways
Marker | Function | Change with IN-1130 Treatment |
---|---|---|
pSmad2/3 | R-Smad activation | ↓ 70–80% |
TGF-β1 mRNA | Profibrotic cytokine | ↓ 60% |
Collagen I | Extracellular matrix protein | ↓ 50–65% |
α-SMA | Myofibroblast activation | ↓ 75% |
Fibronectin | Matrix remodeling | ↓ 70% |
IN-1130 exhibits high specificity for ALK5 over related receptors:
This selectivity arises from structural differences in the ATP-binding pockets:
Notably, IN-1130 does not inhibit the activin receptor-like kinases ALK1 (IC₅₀ >10,000 nM) or ALK6, preserving angiogenesis and osteogenic functions [1] [4].
Table 3: Selectivity Profile of IN-1130 Against Kinases
Kinase | Subfamily | IC₅₀ (nM) | Fold Selectivity vs. ALK5 |
---|---|---|---|
ALK5 | TGF-β RI | 5.3 | 1 |
ALK4 | Activin RI | >1,000 | >200 |
ALK1 | BMP RI | >10,000 | >1,800 |
ALK2 | BMP RI | >5,000 | >900 |
p38α MAPK | Stress-activated | >1,000 | >200 |
Table 4: Chemical Synonyms for IN-1130
Synonym | Identifier Type |
---|---|
IN-1130 | Common name |
3-((4-(6-methyl-2-pyridinyl)-5-(6-quinoxalinyl)-1H-imidazol-2-yl)methyl)benzamide | Systematic IUPAC name |
IN 1130 | Abbreviated name |
868612-83-3 | CAS Registry Number |
sc-507462 | Commercial catalog number |
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